molecular formula C23H16ClF3N2O2 B2388769 (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one CAS No. 477853-36-4

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one

Cat. No. B2388769
CAS RN: 477853-36-4
M. Wt: 444.84
InChI Key: VZSIOPSNXWQWFN-HFTWOUSFSA-N
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Description

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C23H16ClF3N2O2 and its molecular weight is 444.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research Applications

A study by Sugita et al. (2017) explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, highlighting the importance of chemical modifications towards designing anticancer drugs with reduced toxicity. While the direct compound was not mentioned, the research emphasizes the relevance of structural modifications in developing targeted therapies, suggesting that similar structural entities, including chlorophenyl and trifluoromethyl groups, could be of interest in the search for anticancer drugs with high tumor specificity and minimized side effects on healthy cells (Sugita, Takao, Uesawa, & Sakagami, 2017).

Environmental Impact

Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, a group to which the chlorophenyl moiety of the compound could be related. Their review detailed the moderate toxic effects of chlorophenols on mammalian and aquatic life and discussed their persistence and bioaccumulation potential under varying conditions. This suggests that compounds containing chlorophenyl groups might share similar environmental behaviors and risks, highlighting the importance of studying their fate and impact in aquatic environments (Krijgsheld & Gen, 1986).

Physicochemical and Structural Studies

Issac and Tierney (1996) investigated the synthesis and structural properties of novel compounds, including the interaction between chloral and substituted anilines. Although not directly related to the compound , their work on the synthesis routes and the structural elucidation of related compounds provides insights into the chemical behavior and potential reactivity of structurally similar entities, which could be valuable for understanding the properties and applications of "(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one" (Issac & Tierney, 1996).

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O2/c24-18-10-8-15(9-11-18)14-31-28-21-19-6-1-2-7-20(19)29(22(21)30)13-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2/b28-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSIOPSNXWQWFN-HFTWOUSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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